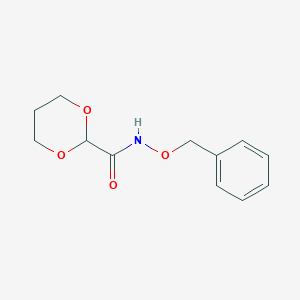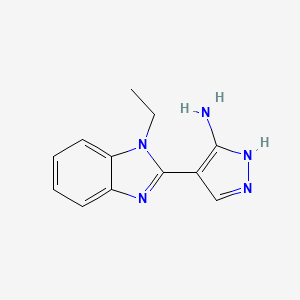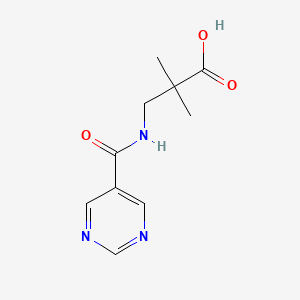![molecular formula C14H13N3O3 B6628139 4-[2-(Pyrimidine-5-carbonylamino)ethyl]benzoic acid](/img/structure/B6628139.png)
4-[2-(Pyrimidine-5-carbonylamino)ethyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(Pyrimidine-5-carbonylamino)ethyl]benzoic acid, also known as PCEB, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields such as medicine, agriculture, and material science. PCEB is a heterocyclic compound that contains a pyrimidine ring and a benzoic acid group, making it a versatile molecule with unique properties.
Mécanisme D'action
The mechanism of action of 4-[2-(Pyrimidine-5-carbonylamino)ethyl]benzoic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 4-[2-(Pyrimidine-5-carbonylamino)ethyl]benzoic acid has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. Additionally, 4-[2-(Pyrimidine-5-carbonylamino)ethyl]benzoic acid has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of various genes involved in inflammation and cancer.
Biochemical and Physiological Effects
4-[2-(Pyrimidine-5-carbonylamino)ethyl]benzoic acid has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that 4-[2-(Pyrimidine-5-carbonylamino)ethyl]benzoic acid inhibits the production of pro-inflammatory cytokines and chemokines, as well as the activation of NF-κB. Additionally, 4-[2-(Pyrimidine-5-carbonylamino)ethyl]benzoic acid has been found to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
4-[2-(Pyrimidine-5-carbonylamino)ethyl]benzoic acid has several advantages for lab experiments, including its relatively low cost and ease of synthesis. Additionally, 4-[2-(Pyrimidine-5-carbonylamino)ethyl]benzoic acid has been found to exhibit low toxicity in vitro, making it a potential candidate for further in vivo studies. However, 4-[2-(Pyrimidine-5-carbonylamino)ethyl]benzoic acid has several limitations, including its low solubility in water and its relatively short half-life in vivo.
Orientations Futures
There are several future directions for the study of 4-[2-(Pyrimidine-5-carbonylamino)ethyl]benzoic acid. One potential direction is the further investigation of its anti-inflammatory and anti-tumor properties in vivo. Additionally, the development of 4-[2-(Pyrimidine-5-carbonylamino)ethyl]benzoic acid analogs with improved solubility and bioavailability could lead to the development of more effective drugs for the treatment of various diseases. Finally, the investigation of 4-[2-(Pyrimidine-5-carbonylamino)ethyl]benzoic acid's herbicidal properties could lead to the development of more effective weed control methods in agriculture.
Méthodes De Synthèse
The synthesis of 4-[2-(Pyrimidine-5-carbonylamino)ethyl]benzoic acid can be achieved through several methods, including the reaction of 2-(pyrimidine-5-carbonyl)acetic acid with 4-bromoethylbenzoate in the presence of a base such as potassium carbonate. Another method involves the reaction of 2-amino-5-(2-bromoethyl)pyrimidine with methyl 4-chlorobenzoate in the presence of a base such as sodium hydride. Both methods result in the formation of 4-[2-(Pyrimidine-5-carbonylamino)ethyl]benzoic acid as a white crystalline powder.
Applications De Recherche Scientifique
4-[2-(Pyrimidine-5-carbonylamino)ethyl]benzoic acid has shown potential applications in various scientific research fields. One of its most promising applications is in the field of medicine, where it has been found to exhibit anti-inflammatory and anti-tumor properties. 4-[2-(Pyrimidine-5-carbonylamino)ethyl]benzoic acid has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the development of various inflammatory diseases such as rheumatoid arthritis and asthma. Additionally, 4-[2-(Pyrimidine-5-carbonylamino)ethyl]benzoic acid has been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
4-[2-(Pyrimidine-5-carbonylamino)ethyl]benzoic acid has also shown potential applications in the field of agriculture, where it has been found to exhibit herbicidal properties. 4-[2-(Pyrimidine-5-carbonylamino)ethyl]benzoic acid has been shown to inhibit the growth of various weed species, making it a potential candidate for weed control in crops.
Propriétés
IUPAC Name |
4-[2-(pyrimidine-5-carbonylamino)ethyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3/c18-13(12-7-15-9-16-8-12)17-6-5-10-1-3-11(4-2-10)14(19)20/h1-4,7-9H,5-6H2,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VINKFQVFPAFVHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)C2=CN=CN=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3-cyanophenoxy)phenyl]acetamide](/img/structure/B6628063.png)
![3-Bromo-5-[4-(furan-2-yl)butan-2-ylamino]benzoic acid](/img/structure/B6628067.png)


![2-(1,4-dioxaspiro[4.5]decan-8-yl)-N-phenylacetamide](/img/structure/B6628085.png)

![2-[(2-Fluoro-4-methoxybenzoyl)-methylamino]butanoic acid](/img/structure/B6628100.png)

![1-[4-(1,1-Difluoropropan-2-ylamino)piperidin-1-yl]ethanone](/img/structure/B6628112.png)
![2-chloro-N-[2-(2-methoxyethyl)phenyl]acetamide](/img/structure/B6628116.png)
![3-[(Pyrimidine-5-carbonylamino)methyl]benzoic acid](/img/structure/B6628131.png)

![1-[2-(Hydroxymethyl)-6-methylmorpholin-4-yl]-2-methoxyethanone](/img/structure/B6628149.png)
![5-[2-(Hydroxymethyl)-6-methylmorpholin-4-yl]pyridine-2-carbonitrile](/img/structure/B6628152.png)